2-methoxy-N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide is a complex organic compound that features a benzamide core substituted with methoxy and tetrazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide typically involves multiple steps. One common route starts with the preparation of the tetrazole ring, which can be synthesized via the cycloaddition of azides with nitriles. The methoxy groups are introduced through methylation reactions, often using methyl iodide in the presence of a base like potassium carbonate. The final step involves the formation of the benzamide linkage, which can be achieved through the reaction of the corresponding amine with a benzoyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require a catalyst such as iron(III) chloride (FeCl3) for halogenation or sulfuric acid (H2SO4) for nitration.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of a nitro group would produce an amine.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.
Medicine: The compound could be explored for its potential therapeutic effects, particularly in the treatment of diseases where tetrazole-containing compounds have shown efficacy.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-methoxy-N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The tetrazole ring is known to mimic carboxylate groups, which can be important for binding to biological targets. The methoxy groups could influence the compound’s solubility and membrane permeability, affecting its bioavailability and distribution within the body.
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: These compounds have shown potential as anticancer agents.
Imidazole-containing compounds: These have been explored for their therapeutic potential in various diseases.
Uniqueness
2-methoxy-N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide is unique due to the presence of both methoxy and tetrazolyl groups, which can confer distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s ability to interact with specific molecular targets, potentially leading to unique applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C16H15N5O3 |
---|---|
Molecular Weight |
325.32 g/mol |
IUPAC Name |
2-methoxy-N-[3-methoxy-4-(tetrazol-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C16H15N5O3/c1-23-14-6-4-3-5-12(14)16(22)18-11-7-8-13(15(9-11)24-2)21-10-17-19-20-21/h3-10H,1-2H3,(H,18,22) |
InChI Key |
JHSAWWCKJFCWNL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)N3C=NN=N3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.